2-Methyl-4-oxo-4-phenylbutanoic acid

Vue d'ensemble

Description

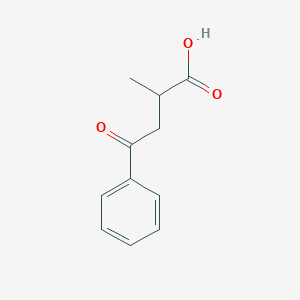

2-Methyl-4-oxo-4-phenylbutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

2-Methyl-4-oxo-4-phenylbutyric acid, also known as Benzenebutanoic acid, alpha-methyl-gamma-oxo-, is a potent, stereoselective, and endogenous agonist of the nuclear receptors ERβ and ERα . These receptors play a crucial role in the regulation of gene expression and are involved in various biological processes including cell proliferation, differentiation, and apoptosis .

Mode of Action

The compound interacts with its targets, the ERβ and ERα receptors, by binding to them. This binding event triggers a conformational change in the receptor, which allows it to interact with specific DNA sequences known as estrogen response elements (EREs). The receptor-DNA complex then recruits other proteins that can activate or repress the transcription of target genes .

Biochemical Pathways

The activation of ERβ and ERα by 2-Methyl-4-oxo-4-phenylbutyric acid can influence several biochemical pathways. For instance, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair . .

Result of Action

The molecular and cellular effects of 2-Methyl-4-oxo-4-phenylbutyric acid’s action are largely dependent on the specific genes that are regulated by the activated ERβ and ERα receptors. For example, the compound has been used in the synthesis of Minozac, a suppressor of brain proinflammatory cytokine up-regulation . This suggests that the compound may have anti-inflammatory effects, at least in the context of the brain.

Analyse Biochimique

Biochemical Properties

2-Methyl-4-oxo-4-phenylbutyric acid is a potent, stereoselective, and endogenous agonist of the nuclear receptors ERβ and ERα . It interacts with these receptors, influencing their activity and playing a role in various biochemical reactions .

Cellular Effects

The compound’s interaction with ERβ and ERα receptors can have significant effects on various types of cells and cellular processes. 2-Methyl-4-oxo-4-phenylbutyric acid can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Methyl-4-oxo-4-phenylbutyric acid exerts its effects through binding interactions with ERβ and ERα receptors . This binding can lead to changes in gene expression and can influence enzyme inhibition or activation .

Activité Biologique

2-Methyl-4-oxo-4-phenylbutanoic acid (2-M-4-OPBA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

1. Antioxidant Properties

Research indicates that 2-M-4-OPBA may exhibit antioxidant properties , which are crucial for combating oxidative stress in biological systems. These properties have been evaluated using various assays, including DPPH radical scavenging and total antioxidant capacity tests. Preliminary findings suggest that 2-M-4-OPBA can significantly reduce oxidative damage in cellular models, indicating its potential for therapeutic use in conditions where oxidative stress plays a critical role.

2. Estrogen Receptor Agonism

Another notable biological activity of 2-M-4-OPBA is its role as an agonist of estrogen receptors (ERα and ERβ) . This property suggests potential applications in hormone-related therapies, particularly for conditions influenced by estrogen levels, such as breast cancer and menopausal symptoms. Studies have demonstrated that 2-M-4-OPBA can activate these receptors, leading to downstream effects associated with estrogen signaling pathways.

3. Neuroprotective Effects

2-M-4-OPBA has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's and Huntington's disease. It acts as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme involved in the kynurenine metabolic pathway, which is linked to neuroinflammation and excitotoxicity. By inhibiting this enzyme, 2-M-4-OPBA may help increase levels of neuroprotective metabolites, thereby offering therapeutic benefits against neurodegeneration .

The biological activity of 2-M-4-OPBA can be attributed to its ability to interact with specific molecular targets within cells:

- Hydrophobic Interactions : The phenyl groups in the structure facilitate binding to hydrophobic pockets in proteins or enzymes.

- Electrostatic Interactions : The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with target proteins, modulating their activity.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of 2-M-4-OPBA relative to structurally similar compounds:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 2-Methyl-4-phenybutanoic acid | Similar backbone without keto group | Less potent than 2-Methyl-4-oxo |

| 3-Methyl-4-oxo-4-phenybutanoic acid | Different methyl positioning | Varies in receptor affinity |

| 2-Ethyl-4-oxo-4-phenybutanoic acid | Ethyl instead of methyl | Potentially different metabolic pathways |

This table illustrates how slight modifications in structure can lead to significant differences in biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activities of 2-M-4-OPBA:

- Antioxidant Activity : A study demonstrated that 2-M-4-OPBA exhibited significant scavenging activity against DPPH radicals, with an IC50 value indicating effective antioxidant capacity.

- Estrogen Receptor Activation : In vitro assays showed that treatment with 2-M-4-OPBA resulted in increased transcriptional activity through ERα and ERβ, suggesting its potential for hormone-related therapies.

- Neuroprotective Effects : In models of neurodegeneration, administration of 2-M-4-OPBA led to reduced markers of inflammation and excitotoxicity, supporting its role as a neuroprotective agent .

Propriétés

IUPAC Name |

2-methyl-4-oxo-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(11(13)14)7-10(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXWGAZLLKCSAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871850 | |

| Record name | 2-Methyl-4-oxo-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1771-65-9 | |

| Record name | Benzenebutanoic acid, alpha-methyl-gamma-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001771659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-oxo-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.